2-(Prop-2-en-1-yl)cyclohexan-1-amine
Description
Significance of Chiral Amines in Modern Organic Synthesis and Catalysis
Chiral amines are indispensable tools in contemporary chemical synthesis. acs.orgnih.gov They are integral structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov In drug development, the specific three-dimensional arrangement (chirality) of a molecule is often critical; one enantiomer (mirror image) may exhibit the desired therapeutic effect while the other could be inactive or even harmful. hilarispublisher.com
Beyond their presence in final products, chiral amines are widely employed as resolving agents, chiral auxiliaries, and building blocks for synthesizing more complex molecules. nih.gov Their ability to act as chiral catalysts or ligands in asymmetric catalysis is of paramount importance. hilarispublisher.com Asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to form predominantly one enantiomer, is a cornerstone of efficient and sustainable chemical manufacturing. hilarispublisher.com The development of novel catalytic methods, including transition metal catalysis, biocatalysis, and organocatalysis, continues to be a major focus in the quest for efficient routes to enantiomerically pure amines. acs.orgacs.org
Nomenclature and Structural Characteristics of 2-(Prop-2-en-1-yl)cyclohexan-1-amine
The compound this compound, also known as 2-allylcyclohexylamine, possesses a distinct molecular architecture that gives rise to significant stereochemical complexity.
Nomenclature: The systematic IUPAC name, this compound, precisely describes its structure:
cyclohexan-1-amine: A six-membered saturated carbon ring (cyclohexane) with a primary amine (-NH₂) group on carbon position 1.
2-(Prop-2-en-1-yl): An allyl group attached to the cyclohexane (B81311) ring at carbon position 2. The allyl group consists of three carbon atoms with a double bond between the second and third carbons (prop-2-ene), connected via its first carbon (the "-1-yl" suffix).
Structural Characteristics and Stereoisomerism: The key feature of this molecule is the presence of two stereogenic centers (chiral carbons) at positions C1 and C2 of the cyclohexane ring. This leads to the existence of multiple stereoisomers.
Diastereomers (cis/trans): The relative orientation of the amine group and the allyl group determines whether the isomer is cis (on the same face of the ring) or trans (on opposite faces). These two diastereomers have different physical and chemical properties.
Enantiomers (R/S): Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images called enantiomers. The absolute configuration of each chiral center is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Consequently, there are four possible stereoisomers in total:
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexan-1-amine
(1S,2R)-2-(Prop-2-en-1-yl)cyclohexan-1-amine
(1R,2R)-2-(Prop-2-en-1-yl)cyclohexan-1-amine
(1S,2S)-2-(Prop-2-en-1-yl)cyclohexan-1-amine
| Diastereomer | Absolute Configuration | Relationship |
|---|---|---|
| trans | (1R, 2R) | Enantiomers |
| (1S, 2S) | ||
| cis | (1R, 2S) | Enantiomers |
| (1S, 2R) |
Historical Context and Recent Advances in Allylic Cyclohexanamine Research
While specific research on this compound is not extensively documented in readily available literature, the broader field of allylic amine synthesis and the functionalization of cyclohexylamine (B46788) derivatives have seen considerable progress.
Historically, the synthesis of such molecules would often involve multi-step sequences. A common approach involves the α-alkylation of a cyclohexanone (B45756) derivative with an allyl halide to produce 2-allylcyclohexanone. researchgate.net This intermediate can then be converted to the target amine via reductive amination. Asymmetric synthesis of 2-alkylcyclohexanones has been achieved using chiral imines or enamines to control the stereochemistry of the alkylation step. researchgate.net
More recent research has focused on developing more direct and efficient methods for creating C-N bonds at allylic positions, a process known as allylic amination. incatt.nl Advances in transition-metal catalysis (using metals like palladium, rhodium, iridium, and manganese) have enabled the direct functionalization of allylic C-H bonds, offering a more atom-economical alternative to traditional methods. nih.govrsc.org These reactions, however, can face challenges with selectivity (regio-, stereo-, and chemoselectivity), especially with complex substrates. nih.gov
Recent breakthroughs include:
Palladium-Catalyzed Amination: Novel palladium catalyst systems have been developed that avoid the need for protecting groups on the amine, which can deactivate the catalyst. incatt.nl
Photoredox Catalysis: Visible-light-enabled methods have emerged for the synthesis of functionalized cyclohexylamine derivatives through [4+2] cycloaddition reactions, allowing for the stereoselective creation of complex cyclic structures under mild conditions. nih.govrsc.org
Manganese-Catalyzed C-H Amination: Sustainable manganese catalysts have shown high selectivity in intermolecular allylic C-H aminations, even in complex molecules like natural products. nih.gov
These modern synthetic strategies represent the frontier of research in this area, aiming to provide versatile and selective pathways to valuable allylic amine compounds, including substituted cyclohexanamines. incatt.nlorganic-chemistry.org
| Approach | Description | Key Features |
|---|---|---|
| Classical Synthesis | α-allylation of cyclohexanone followed by reductive amination of the resulting ketone. | Multi-step, relies on well-established reactions. Stereocontrol can be introduced via chiral auxiliaries. researchgate.net |
| Transition-Metal Catalyzed Allylic C-H Amination | Direct conversion of an allylic C-H bond in a cyclohexene (B86901) derivative to a C-N bond using a metal catalyst (e.g., Pd, Rh, Mn). | More atom-economical, direct functionalization. nih.govrsc.org Selectivity can be a challenge. nih.gov |
| Photoredox Catalysis | Use of visible light to enable cycloaddition reactions that form the substituted cyclohexylamine ring system. | Mild reaction conditions, high stereoselectivity, novel bond formations. nih.govrsc.org |
Properties
IUPAC Name |
2-prop-2-enylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-8-6-3-4-7-9(8)10/h2,8-9H,1,3-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBMYNJEZCLYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99064-63-8 | |
| Record name | 2-(prop-2-en-1-yl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Control and Enantioselective Synthesis of 2 Prop 2 En 1 Yl Cyclohexan 1 Amine Derivatives
Strategies for Enantioselective Synthesis via Asymmetric Induction
Enantioselective synthesis, often called asymmetric synthesis, is a process that favors the formation of one enantiomer over another. This is achieved by introducing a chiral influence during the reaction, a principle known as asymmetric induction. The goal is to create diastereomeric transition states that have different energy levels, leading to different rates of formation for the stereoisomeric products.
Several strategies can be employed for the enantioselective synthesis of 2-(prop-2-en-1-yl)cyclohexan-1-amine derivatives:
Chiral Auxiliaries: An achiral substrate can be temporarily bonded to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product. For instance, a chiral auxiliary could be attached to a cyclohexanone (B45756) precursor to direct a stereoselective allylation at the C2 position, followed by conversion of the ketone to the amine.
Chiral Catalysts: A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Transition metal complexes with chiral ligands are commonly used for reactions like asymmetric hydrogenation. A potential route could involve the asymmetric hydrogenation of a corresponding enamine or imine precursor, where the chiral catalyst controls the facial selectivity of hydrogen addition.
Chiral Reagents: This approach uses a stoichiometric amount of a chiral reagent to convert an achiral substrate directly into a chiral product. For example, the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides can produce chiral allylic alcohols, which could serve as precursors.
Diastereoselective Approaches in Cyclohexenylamine Formation
Diastereoselective synthesis aims to produce one diastereomer in preference to others. When a molecule already contains a stereocenter, it can influence the creation of a new stereocenter, a phenomenon known as substrate-controlled diastereoselection.
For the formation of a specific diastereomer of this compound (e.g., the cis or trans isomer), several approaches can be considered:
Stereoselective Reduction: Starting with enantiomerically pure 2-allylcyclohexanone, the ketone can be converted to an imine. The subsequent reduction of the imine can be highly diastereoselective. The choice of reducing agent and reaction conditions can influence whether the incoming hydride attacks from the more or less sterically hindered face, leading to either the cis or trans product. The stereochemical outcome can be influenced by the ability of certain functional groups to coordinate with the catalyst surface, a property known as haptophilicity.
Cycloaddition Reactions: Photocatalyzed [4+2] cycloaddition reactions can be used to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. While not a direct synthesis of the target molecule, these methods establish the principles for controlling stereochemistry in the formation of substituted cyclohexane (B81311) rings.
Radical Cyclization: Certain radical cyclization reactions are known to proceed with high diastereoselectivity. A suitably designed acyclic precursor containing the necessary amine and allyl functionalities could potentially be cyclized to form the cyclohexane ring with a preferred cis or trans arrangement.
Methodologies for Enantiomeric Purity Assessment in Chiral Amines (e.g., Chiral Derivatization NMR)
Determining the enantiomeric purity, or enantiomeric excess (ee), of a synthetic product is crucial. While chiral chromatography (HPLC or GC) is a common method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
The principle of chiral derivatization by NMR involves reacting a mixture of enantiomeric amines with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical properties and, importantly, different NMR spectra. By integrating the signals unique to each diastereomer in the resulting NMR spectrum (commonly ¹H NMR), their relative ratio can be calculated, which directly corresponds to the enantiomeric ratio of the original amine.
A common protocol involves the condensation of a primary amine with an aldehyde and an enantiopure diol, such as 1,1'-bi-2-naphthol (BINOL), to form diastereoisomeric complexes. The signals for specific protons in these diastereomeric products, such as the imino proton, are often well-resolved in the ¹H NMR spectrum, allowing for accurate quantification.
| Chiral Derivatizing Agent (CDA) / Method | Principle | Analyte | Advantages |
| Mosher's Acid (MTPA-Cl) | Forms diastereomeric amides. | Primary and Secondary Amines | Widely applicable, well-established method. |
| 2-formylphenylboronic acid / (S)-BINOL | Forms diastereoisomeric iminoboronate esters. | Primary Amines | Rapid reaction, well-resolved imino proton signals in a clean region of the spectrum. |
| Chiral Aldehydes (e.g., from lactate esters) | Forms diastereomeric imines. | Primary Amines | Suitable for a diverse set of chiral amines, reproducible results. |
| Chiral Solvating Agents (CSAs) (e.g., (R)-1,1'-bi-2-naphthol) | Forms transient, non-covalent diastereomeric complexes. | Chiral Amines | No chemical modification of the analyte needed, alleviates need for standards. |
Chemical Reactivity and Transformation Pathways of 2 Prop 2 En 1 Yl Cyclohexan 1 Amine
Reactions at the Primary Amine Functionality (e.g., Nucleophilic Substitutions, Schiff Base Formation)
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.
Nucleophilic Substitutions: The primary amine can act as a nucleophile in substitution reactions, particularly with alkyl halides. However, these reactions can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. youtube.comucalgary.ca To achieve mono-alkylation, a large excess of the amine is typically employed. ucalgary.ca The reaction proceeds via a standard SN2 mechanism where the amine displaces a halide from an alkyl halide. ucalgary.calibretexts.org
Schiff Base Formation: One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. uitm.edu.my This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. uitm.edu.my The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. uitm.edu.my These imine derivatives are valuable intermediates in organic synthesis. For example, the reaction of 2-(prop-2-en-1-yl)cyclohexan-1-amine with benzaldehyde (B42025) would yield N-(2-(prop-2-en-1-yl)cyclohexyl)-1-phenylmethanimine. uitm.edu.myresearchgate.net
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methyl Iodide (in excess amine) | N-Methyl-2-(prop-2-en-1-yl)cyclohexan-1-amine | Nucleophilic Substitution |
| This compound | Benzaldehyde (acid catalyst) | N-(2-(Prop-2-en-1-yl)cyclohexyl)-1-phenylmethanimine | Schiff Base Formation |
| This compound | Acetone (acid catalyst) | N-(2-(Prop-2-en-1-yl)cyclohexyl)propan-2-imine | Schiff Base Formation |
Transformations Involving the Allylic Moiety (e.g., Hydrogenation, Michael-type Additions)
The carbon-carbon double bond in the allyl group is susceptible to a range of addition reactions, providing a handle for further functionalization of the molecule.
Hydrogenation: The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. tcichemicals.com This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. tcichemicals.com The hydrogenation of this compound would yield 2-propylcyclohexan-1-amine. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly if new chiral centers are formed. mdpi.com
Michael-type Additions: The allylic double bond can act as a Michael acceptor in conjugate addition reactions, particularly if the molecule is first converted into a derivative with an electron-withdrawing group in conjugation with the double bond. masterorganicchemistry.comwikipedia.org However, the primary amine itself can also undergo aza-Michael additions to activated alkenes. semnan.ac.ir In the context of this compound, the allyl group is not inherently activated for Michael additions. To facilitate such reactions, the amine functionality could be protected and the allyl group could be modified to include an electron-withdrawing group. Conversely, the amine itself can act as a nucleophile in a Michael addition to an appropriate acceptor. semnan.ac.ir
| Reactant | Reagent/Catalyst | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C | 2-Propylcyclohexan-1-amine | Hydrogenation |
| This compound | Methyl Acrylate (with TMSCl catalyst) | Methyl 3-((2-(prop-2-en-1-yl)cyclohexyl)amino)propanoate | Aza-Michael Addition |
Cyclization Reactions Leading to Fused or Spiro Systems
The presence of both a nucleophilic amine and a reactive allyl group within the same molecule provides the opportunity for intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. These reactions are of significant interest in the synthesis of complex natural products and medicinally relevant compounds. nih.gov
Fused Systems: Intramolecular cyclization can occur through various mechanisms. For instance, under appropriate conditions, the amine could add across the double bond of the allyl group, potentially mediated by a metal catalyst or under radical conditions, to form a fused piperidine (B6355638) ring system. The feasibility and regioselectivity of such a cyclization would depend on the reaction conditions and the relative orientation of the amine and allyl groups on the cyclohexane (B81311) ring. rsc.orgscispace.comnih.gov
Spiro Systems: The formation of spirocyclic systems from this compound is also a plausible transformation. nih.gov This could be achieved through a multi-step sequence, for example, by first converting the amine to a different functional group that could then participate in a cyclization with the allyl moiety. The synthesis of spiro[cyclohexane-2,2'-indoline] alkaloids has been reported through a regio- and diastereoselective spirocyclization approach, highlighting the potential for such transformations. nih.gov
Oxidation, Reduction, and Substitution Reactions
Beyond the specific reactions of the amine and allyl groups, the molecule can undergo various other transformations.
Oxidation: The allylic C-H bonds are susceptible to oxidation. Additionally, the double bond can be cleaved under strong oxidizing conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄), which would likely lead to the formation of a carboxylic acid. youtube.comlibretexts.org Milder oxidation of the double bond with cold, dilute KMnO₄ could yield a diol. libretexts.org
Reduction: As mentioned in section 4.2, the allyl double bond can be selectively reduced via catalytic hydrogenation. tcichemicals.com For a more powerful, non-selective reduction, reagents like lithium aluminum hydride (LiAlH₄) are typically used to reduce polar multiple bonds such as carbonyls and nitriles to alcohols and amines, respectively. byjus.commasterorganicchemistry.comucalgary.calibretexts.org While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, its use would be more relevant for derivatives of the target compound.
Substitution Reactions: Electrophilic substitution on the saturated cyclohexane ring is generally difficult to achieve. However, substitution reactions are possible under specific conditions, often involving radical mechanisms. youtube.com Nucleophilic substitution primarily occurs at the amine functionality, as discussed in section 4.1.
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Oxidation (double bond cleavage) | Hot, conc. KMnO₄ | 2-(Carboxymethyl)cyclohexan-1-amine |
| Oxidation (dihydroxylation) | Cold, dilute KMnO₄ | 2-(2,3-Dihydroxypropyl)cyclohexan-1-amine |
| Reduction (of allyl group) | H₂, PtO₂ | 2-Propylcyclohexan-1-amine |
Advanced Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(Prop-2-en-1-yl)cyclohexan-1-amine, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HETCOR, NOESY) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The protons on the cyclohexyl ring will appear as overlapping multiplets in the upfield region (approximately 1.0-2.5 ppm). The methine proton attached to the amine group (CH-NH₂) would likely resonate around 2.5-3.0 ppm. The protons of the prop-2-en-1-yl (allyl) group will be distinct: the methylene protons adjacent to the ring will appear around 2.0-2.5 ppm, the terminal vinyl protons will be in the 5.0-5.2 ppm range, and the internal vinyl proton will be a multiplet between 5.7-6.0 ppm. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR and DEPT: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ carbons. The vinyl carbons of the allyl group are expected at approximately 115-120 ppm (=CH₂) and 135-140 ppm (-CH=). The carbons of the cyclohexyl ring will resonate in the 20-45 ppm range, while the carbon bearing the amine group (C-NH₂) would be found around 50-60 ppm.
| Carbon Type | Expected ¹³C Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C-NH₂ | 50-60 | Positive | Positive |
| Cyclohexyl CH | 30-45 | Positive | Positive |
| Cyclohexyl CH₂ | 20-35 | Negative | No Signal |
| Allyl CH₂ | 35-45 | Negative | No Signal |
| Allyl CH | 135-140 | Positive | Positive |
| Allyl CH₂ (vinyl) | 115-120 | Positive | No Signal |
COSY and HETCOR: Correlation Spectroscopy (COSY) is a 2D technique that reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the cyclohexyl ring and the allyl group. Heteronuclear Correlation (HETCOR) or its more sensitive counterparts like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry of the substituents on the cyclohexyl ring (i.e., cis vs. trans isomers) by observing through-space correlations between the protons of the allyl group and the protons on the cyclohexane (B81311) ring.
Chiral NMR for Enantiomeric Excess Determination: As this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy. The addition of a chiral agent forms transient diastereomeric complexes that have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer to calculate the enantiomeric purity.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine will appear as a medium intensity doublet in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the allyl group will be observed just below 3000 cm⁻¹, while the sp² C-H stretch of the vinyl group will be just above 3000 cm⁻¹. The C=C stretching of the alkene will give a peak around 1640 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The C=C stretch of the allyl group will show a strong signal. The symmetric C-C stretching modes of the cyclohexane ring will also be prominent. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.govspectroscopyonline.comthermofisher.cn
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Primary Amine | N-H Stretch | 3300-3500 (doublet) | Weak |
| Primary Amine | N-H Bend | 1590-1650 | Medium |
| Alkene | =C-H Stretch | 3010-3100 | Medium |
| Alkene | C=C Stretch | 1640-1680 | Strong |
| Alkane | C-H Stretch | 2850-2960 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for volatile compounds. The molecular ion peak (M⁺) for this compound would be expected at m/z 139. However, for primary amines, the molecular ion peak can be weak or absent. libretexts.org The fragmentation is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the allyl group or fragmentation of the cyclohexyl ring. A common fragmentation pattern for cyclohexylamines involves the loss of the side chain or cleavage of the ring. For the related compound N-allylcyclohexylamine, a prominent peak is observed at m/z 98, corresponding to the loss of the allyl radical. nist.gov
HRMS and ESI-MS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. fda.govnih.govmdpi.com Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). ESI-MS would likely show a prominent protonated molecule [M+H]⁺ at m/z 140, which is useful for confirming the molecular weight with minimal fragmentation. fda.gov
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for separating the compound from reaction mixtures and for determining its purity.
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of this compound and determining its enantiomeric purity. mdpi.comnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often successful in resolving chiral amines. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. By comparing the retention times and peak areas of the sample to those of a racemic standard, the enantiomeric excess can be accurately quantified. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Studies of 2 Prop 2 En 1 Yl Cyclohexan 1 Amine
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT) with functionals like B3LYP, and semi-empirical methods like PM3 are commonly employed. These methods can be used to determine the electronic structure, geometry, and energy of a molecule. For instance, DFT calculations, particularly with the B3LYP functional, are widely used for their balance of accuracy and computational cost in studying organic molecules. Semi-empirical methods like PM3, while less accurate, are faster and can be used for larger systems. A comprehensive study of 2-(Prop-2-en-1-yl)cyclohexan-1-amine would involve applying these methods to elucidate its fundamental properties, but no such studies have been found in the available literature.
Conformational Analysis and Energy Landscapes of Isomers
Due to the presence of a flexible cyclohexyl ring and a rotatable prop-2-en-1-yl group, this compound can exist in various conformations. A thorough conformational analysis would involve mapping the potential energy surface to identify stable isomers and the energy barriers between them. This is crucial for understanding the compound's reactivity and spectroscopic properties. However, no specific conformational analyses or energy landscape data for the isomers of this compound have been published.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For example, DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). While general methodologies for predicting these parameters are well-established, their application to this compound to generate specific data tables of chemical shifts and vibrational modes is not documented in existing research.
Modeling of Reaction Mechanisms and Transition States
Understanding the chemical reactivity of a compound involves modeling potential reaction pathways and identifying the transition states. This provides insights into reaction kinetics and mechanisms. For this compound, this could involve studying reactions at the amine group, the double bond, or the cyclohexane (B81311) ring. Such computational modeling is essential for predicting reaction outcomes and designing synthetic routes. At present, there is no available research that models reaction mechanisms or transition states specifically for this compound.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Reactivity descriptors, such as the Fukui index, which is derived from conceptual DFT, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also provides valuable information about the molecule's reactivity and electronic transitions. A detailed analysis of these descriptors for this compound would be highly informative, but the necessary calculations and subsequent analysis are not available in the scientific literature.
Applications of 2 Prop 2 En 1 Yl Cyclohexan 1 Amine and Its Derivatives in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands based on the Cyclohexylamine (B46788) Core Structure
There is no specific information available in the searched literature detailing the design and synthesis of chiral ligands derived directly from a 2-(prop-2-en-1-yl)cyclohexan-1-amine core structure. General methods for the synthesis of chiral ligands from other cyclohexanediamine (B8721093) derivatives are known, but specific protocols, reaction schemes, or characterization data for ligands based on the requested compound are not documented in the available resources.
Application as Chiral Catalysts in Enantioselective Transformations (e.g., Aldol (B89426) reactions, Pictet–Spengler cyclization)
No specific examples or research findings were found that describe the application of this compound or its derivatives as chiral catalysts in enantioselective transformations such as Aldol reactions or Pictet–Spengler cyclization. While cyclohexanediamine-derived catalysts are known to be effective in certain asymmetric reactions, there is no data to create a specific data table or detail the research findings for the compound . For instance, the general mechanism of the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, but specific catalytic data involving this compound is absent. Similarly, while diamine-Brønsted acids derived from cyclohexanediamine have been used to catalyze asymmetric aldol reactions, no studies specifically utilizing the allyl-substituted variant were identified.
Development of New Catalytic Systems for C-C and C-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a fundamental area of organic synthesis where new catalytic systems are continuously developed. While chiral amines and their derivatives are integral to many such systems, there is no specific research detailing the development of new catalytic systems based on this compound for these bond-forming reactions. Therefore, no data on reaction yields, enantioselectivities, or substrate scope for such catalytic systems can be provided.
Q & A
Q. What are the recommended synthetic routes for 2-(Prop-2-en-1-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves:
- Reductive amination : Reacting cyclohexanone with allylamine (prop-2-en-1-amine) under hydrogenation conditions using catalysts like Pd/C or Raney Ni. Optimize temperature (60–80°C) and hydrogen pressure (1–3 atm) to enhance yield .
- Grignard addition : Introducing the allyl group via a Grignard reagent (e.g., allylmagnesium bromide) to a cyclohexanone-derived imine, followed by acidic hydrolysis. Control stoichiometry and reaction time to minimize side products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure to isolate the amine. Monitor purity via TLC or GC-MS.
Q. Key Considerations :
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : A molecular ion peak at m/z 139 (C9H15N) confirms the molecular formula. Fragmentation patterns (e.g., loss of NH2 or allyl groups) aid structural validation .
- IR Spectroscopy : Absorbances at ~3350 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C stretch) confirm functional groups .
Advanced Tip : Use X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for chiral centers .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. The allyl group’s π-electrons and amine lone pairs are key reactive regions .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in polar aprotic solvents) to assess reaction kinetics. Use software like Gaussian or ORCA for energy minimization .
- Transition State Analysis : Identify energy barriers for allylic substitution or ring-opening reactions. Compare with experimental data to refine models .
Case Study : DFT studies on analogous fluorinated cyclohexylamines (e.g., 2-(4,4-Difluorocyclohexyl)propan-2-amine) reveal how substituents alter electronic profiles .
Q. How can discrepancies in reported biological activities of this compound analogs be systematically analyzed?
Methodological Answer:
- Meta-Analysis Framework :
- Data Curation : Compile bioactivity data (e.g., IC50 values) from peer-reviewed studies. Exclude datasets with unverified purity (>95% by HPLC) .
- Structural Clustering : Group analogs by substituents (e.g., halogenation at C4 vs. C2) using cheminformatics tools like RDKit .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity trends .
- Contradiction Resolution :
Q. What experimental strategies can resolve stereochemical outcomes in asymmetric syntheses of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Employ (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during allylation .
- Dynamic Kinetic Resolution (DKR) : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer under mild conditions .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis. Compare CD spectra with reference compounds .
Validation : Cross-reference results with chiral stationary-phase HPLC (CSP-HPLC) for high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
